Introduction: A Chiral Moiety of Pharmacological Significance
Introduction: A Chiral Moiety of Pharmacological Significance
An In-depth Technical Guide to the Chemical Properties of (R)-3-amino-4-phenylbutanoic acid
(R)-3-amino-4-phenylbutanoic acid is a chiral, non-proteinogenic β-amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Structurally, it is a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), distinguished by the presence of a phenyl group at the β-position relative to the carboxyl group. This structural modification, particularly the specific (R)-stereoconfiguration, is critical to its biological activity and its utility as a high-value chiral building block.
This molecule is the pharmacologically active enantiomer of the racemic compound known as Phenibut, a neuropsychotropic drug with anxiolytic and nootropic effects.[1][2] The phenyl ring enhances the lipophilicity of the molecule compared to GABA, facilitating its passage across the blood-brain barrier.[3] Its bifunctional nature, possessing both a primary amine and a carboxylic acid, allows it to serve as a versatile precursor in the asymmetric synthesis of complex pharmaceutical agents, including anticonvulsants, antihypertensives, and peptidomimetics designed to exhibit enhanced metabolic stability.[4][5]
This guide provides an in-depth exploration of the core chemical properties of (R)-3-amino-4-phenylbutanoic acid, offering field-proven insights for researchers, scientists, and drug development professionals who utilize this compound in their work.
Chemical Identity and Structure
Correctly identifying a chemical entity is the foundation of all scientific work. The nomenclature and structural representation provide the universal language for its properties and reactivity.
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IUPAC Name : (3R)-3-amino-4-phenylbutanoic acid
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Common Synonyms : (R)-3-Amino-4-phenylbutyric acid, D-β-Homophenylalanine
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CAS Number : 131270-08-1[4]
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Molecular Formula : C₁₀H₁₃NO₂[4]
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Molecular Weight : 179.22 g/mol [4]
The three-dimensional arrangement of atoms is paramount to this molecule's function. The diagram below illustrates its structure, highlighting the chiral center at the C3 position.
Caption: Differential activity of enantiomers at biological targets.
Synthesis and Reactivity
The synthesis of enantiomerically pure (R)-3-amino-4-phenylbutanoic acid is a non-trivial process that requires stereocontrol. One effective strategy involves using a chiral starting material. A practical synthesis has been reported starting from L-aspartic acid, which cleverly utilizes the inherent chirality of the starting material to set the stereocenter of the final product. [6] As a β-amino acid, its reactivity is characterized by the functional groups present: the primary amine and the carboxylic acid. These sites allow it to be used as a versatile building block, particularly in solid-phase peptide synthesis (SPPS) after appropriate protection of the amino group. The introduction of β-amino acids like this one into peptide backbones can induce unique, stable secondary structures and confer resistance to proteolytic degradation. [7]
Analytical Characterization: A Spectroscopic Profile
Full characterization of a molecule is essential for confirming its identity and purity. While publicly accessible spectra are limited, the expected spectroscopic features can be reliably predicted based on the known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
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~7.2-7.4 ppm (5H, multiplet) : Protons of the monosubstituted phenyl ring.
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~3.5-3.8 ppm (1H, multiplet) : The methine proton at the chiral center (C3), coupled to the adjacent methylene protons.
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~2.8-3.0 ppm (2H, multiplet) : The diastereotopic methylene protons at C4, adjacent to the phenyl ring.
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~2.4-2.6 ppm (2H, multiplet) : The methylene protons at C2, adjacent to the carboxyl group.
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The amine (NH₂) and carboxylic acid (OH) protons are often broad and may exchange with deuterium in solvents like D₂O, causing them to disappear from the spectrum.
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¹³C NMR : The carbon NMR spectrum should display 8 unique signals.
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~175-178 ppm : Carboxylic acid carbonyl carbon (C1).
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~138-140 ppm : Quaternary aromatic carbon attached to the butyl chain.
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~126-129 ppm : The five protonated aromatic carbons.
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~48-52 ppm : Methine carbon at the chiral center (C3).
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~40-44 ppm : Methylene carbon adjacent to the phenyl ring (C4).
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~38-42 ppm : Methylene carbon adjacent to the carboxyl group (C2).
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Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum is defined by the vibrational frequencies of its functional groups. Key expected absorbances include:
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~3300-3500 cm⁻¹ : N-H stretching of the primary amine.
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~2500-3300 cm⁻¹ (broad) : O-H stretching of the hydrogen-bonded carboxylic acid.
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~2900-3000 cm⁻¹ : Aromatic and aliphatic C-H stretching.
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~1700-1725 cm⁻¹ (strong) : C=O stretching of the carboxylic acid.
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~1550-1650 cm⁻¹ : N-H bending.
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~1450-1600 cm⁻¹ : C=C stretching within the aromatic ring.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. Based on data for the analogous (S)-enantiomer, the following mass-to-charge ratios (m/z) are expected. [8]
| m/z (Positive Mode, [M+H]⁺) | m/z (Negative Mode, [M-H]⁻) | Tentative Fragment Identity |
|---|---|---|
| 179.22 (Parent Ion) | 178.09 (Parent Ion) | Molecular Ion |
| 162.1 | - | Loss of NH₃ |
| 117.1 | 117.1 | Loss of C₂H₄NO₂ (amino acid portion) |
| 91.1 | 91.1 | Tropylium ion (C₇H₇⁺) |
Experimental Protocols: Application as a Chiral Building Block
The utility of (R)-3-amino-4-phenylbutanoic acid in synthesis invariably requires the selective protection of its amino group to prevent unwanted side reactions during subsequent steps, such as peptide coupling. The use of the tert-butyloxycarbonyl (Boc) group is a standard and robust method.
Protocol: N-Boc Protection of (R)-3-amino-4-phenylbutanoic acid
This protocol describes a self-validating system for the efficient protection of the primary amine. The causality for each step is explained to ensure reproducibility and understanding.
Caption: Workflow for N-Boc protection.
Methodology:
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Dissolution (Step 1): To a round-bottom flask, add (R)-3-amino-4-phenylbutanoic acid (1.0 eq). Dissolve it in a 1:1 mixture of 1,4-dioxane and water.
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Causality: The mixed solvent system is necessary because the amino acid is soluble in water, while the (Boc)₂O reagent is soluble in organic solvents. Dioxane is a water-miscible co-solvent that creates a homogenous reaction medium.
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Basification (Step 2): Cool the solution in an ice bath and slowly add aqueous sodium hydroxide (e.g., 1 M NaOH) until the pH of the solution is between 9 and 10.
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Causality: The reaction requires the amino group to be in its deprotonated, nucleophilic state (-NH₂) to attack the electrophilic carbonyl of the (Boc)₂O. Maintaining a basic pH ensures the amine is not protonated (-NH₃⁺).
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Reagent Addition (Step 3): To the stirring basic solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a small amount of 1,4-dioxane.
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Causality: A slight excess of the protecting agent ensures the reaction goes to completion. Adding it dissolved in dioxane prevents the oily reagent from precipitating in the aqueous mixture.
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Reaction (Step 4): Remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Causality: The reaction is typically complete within a few hours at room temperature. TLC is a critical self-validating step; a new, less polar spot corresponding to the Boc-protected product should appear, and the original amino acid spot should disappear.
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Acidification & Workup (Step 5): Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl.
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Causality: Acidification serves two purposes: it quenches any remaining base and protonates the carboxylic acid group of the product, making it less water-soluble and thus extractable into an organic solvent.
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Extraction (Step 6): Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
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Causality: The Boc-protected product is significantly more organic-soluble than the starting amino acid. Ethyl acetate is a standard solvent for extracting such moderately polar compounds.
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Isolation and Purification (Step 7): Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.
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Causality: These are standard final steps to isolate the pure, dry product, yielding a white solid ready for use in subsequent synthetic applications.
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Conclusion
(R)-3-amino-4-phenylbutanoic acid is a molecule whose chemical properties are intrinsically linked to its stereochemistry. Its identity as a chiral β-amino acid, its physicochemical characteristics, and its predictable spectroscopic profile make it a well-defined entity for advanced chemical synthesis. Understanding these core properties is fundamental for its effective application in the development of novel therapeutics, where its unique structure can be leveraged to create next-generation peptidomimetics and CNS-acting agents with enhanced efficacy and stability.
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